Technical Analysis of 1-[2-(4-Fluorophenyl)propyl]piperazine: Structural Characterization and Analytical Profiling
Technical Analysis of 1-[2-(4-Fluorophenyl)propyl]piperazine: Structural Characterization and Analytical Profiling
Topic: 1-[2-(4-Fluorophenyl)propyl]piperazine chemical structure analysis Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Chemical Identity
1-[2-(4-Fluorophenyl)propyl]piperazine is a regioisomer of the substituted phenylpiperazine class, distinct from the more common direct aryl-piperazines (e.g., pFPP) or benzylpiperazines. Its structure features a piperazine ring linked to a 4-fluorophenyl moiety via a branched propyl chain (specifically, a 2-phenylpropyl linker).
This structural arrangement introduces a chiral center at the
Chemical Data Table
| Parameter | Value |
| IUPAC Name | 1-(2-(4-Fluorophenyl)propyl)piperazine |
| Molecular Formula | C₁₃H₁₉FN₂ |
| Molecular Weight | 222.31 g/mol |
| Monoisotopic Mass | 222.1532 Da |
| Chirality | One stereocenter at C2 of the propyl chain |
| Key Functional Groups | Secondary amine (piperazine), Fluorobenzene, Branched alkyl linker |
Synthesis & Retrosynthetic Logic
To understand the impurity profile and likely byproducts, one must analyze the synthesis. The most robust route for this scaffold is Reductive Amination , which avoids the dimerization issues common in alkylation strategies.
Core Synthesis Protocol (Reductive Amination)
Rationale: Direct alkylation of piperazine with 1-chloro-2-(4-fluorophenyl)propane often yields bis-alkylated byproducts. Reductive amination using the aldehyde precursor ensures mono-substitution selectivity when piperazine is used in excess.
Reaction Scheme:
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Precursor: 2-(4-Fluorophenyl)propanal.
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Amine Source: Piperazine (5.0 eq to suppress bis-alkylation).
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Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₃CN.
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Solvent: 1,2-Dichloroethane (DCE) or Methanol.
Figure 1: Reductive amination pathway for the synthesis of the target molecule, highlighting the iminium intermediate.
Spectroscopic Characterization Strategy
Accurate identification requires distinguishing this molecule from its linear isomer (3-(4-fluorophenyl)propyl) and its direct aryl analogs.
A. Nuclear Magnetic Resonance (NMR) Profiling
The branching methyl group and the chiral center create a specific ABX spin system for the methylene protons adjacent to the nitrogen.
Protocol: ¹H NMR (400 MHz, CDCl₃)
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Sample Prep: Dissolve 10 mg in 0.6 mL CDCl₃. (Note: Use CD₃OD if the HCl salt is analyzed).
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Key Signals:
- 1.25 (d, 3H): The methyl doublet arising from the chiral -CH(CH₃)- group. This is the diagnostic signal for the branched structure.
- 2.30 - 2.60 (m, 2H): The diastereotopic methylene protons (-N-CH₂-CH-). Due to the adjacent chiral center, these protons are magnetically non-equivalent and will appear as complex multiplets (dd or ddd) rather than a simple doublet.
- 2.80 - 2.95 (m, 4H): Piperazine ring protons (adjacent to alkyl chain).
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6.95 - 7.20 (m, 4H): Aromatic protons. The 4-Fluoro substitution creates a characteristic "roofing" effect or complex splitting due to
coupling.
Protocol: ¹⁹F NMR
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Signal: A single multiplet around -116 to -118 ppm (relative to CFCl₃).
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Utility: Confirms the para-substitution. A meta-substitution would shift this signal significantly.
B. Mass Spectrometry (GC-MS) Fragmentation
In Electron Ionization (EI, 70 eV), the molecule undergoes predictable fragmentation driven by the nitrogen lone pair and the stability of the benzylic/tropylium cations.
Fragmentation Pathway Analysis:
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Molecular Ion (
): m/z 222 (Weak intensity). - -Cleavage (Dominant): The bond between the piperazine nitrogen and the exocyclic methylene group is vulnerable, but the cleavage between the CH₂ and the CH(Ph) group is more distinct.
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Base Peak Candidate (m/z 99): Cleavage adjacent to the nitrogen often yields the N-methylenepiperazine cation (m/z 99) if the charge stays on the nitrogen.
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Tropylium Formation (m/z 109): The 4-fluorobenzyl/tropylium cation (F-C₇H₆⁺) is a hallmark of fluorinated alkyl-benzenes.
Figure 2: Predicted EI-MS fragmentation pathway. The m/z 109 and m/z 99 ions are diagnostic for the specific connectivity of the propyl linker.
Analytical Method Validation (HPLC-UV)
For quantitative analysis, a reverse-phase method is required. Note that the enantiomers (R/S) will co-elute on standard C18 columns.
Protocol: High-Performance Liquid Chromatography
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Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.[1]
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Gradient: 5% B to 90% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 260 nm (optimal for the fluorophenyl chromophore).
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Retention Time: Predicted to elute later than pFPP due to the increased lipophilicity of the propyl chain.
Chiral Separation (If required): To separate the (R) and (S) enantiomers, use a polysaccharide-based column (e.g., Chiralpak AD-H) with a Hexane/IPA/Diethylamine mobile phase.
References
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Meyer, M. R., et al. (2010). Beta-keto-derivatives of the designer drug 3-trifluoromethylphenylpiperazine (TFMPP): metabolism and detection in rat urine. Analytical and Bioanalytical Chemistry.[3][2][4]
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Staack, R. F., & Maurer, H. H. (2005). Metabolism of new designer drugs of abuse. Current Drug Metabolism. (Provides fragmentation rules for piperazine derivatives).
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de Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International. (Establishes MS patterns for N-substituted piperazines).
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Westphal, F., et al. (2012). Mass spectral fragmentation of various N-alkyl-substituted piperazines. Forensic Science International. (Detailed cleavage mechanisms for alkyl-linked piperazines).
